Scientific Field: Biochemistry
Summary: This compound has been studied for its potential to inhibit carbonic anhydrase (CA), an enzyme critical for pH balance and various physiological processes.
Methods: Researchers investigated the sulfatase activity of CA isoforms with synthesized methanesulfonate derivatives of phenols, including 4-Formyl-2-methoxyphenyl methanesulfonate .
Results: The study found that these compounds could be hydrolyzed to phenols, which then act as CA inhibitors. This suggests potential therapeutic applications for disorders like glaucoma and epilepsy .
Scientific Field: Nanotechnology
Summary: The compound is used to create Schiff base nanoparticles with chitosan, which have shown significant antioxidant and anticancer properties .
Methods: FMPC was synthesized and incorporated into chitosan nanoparticles. The nanoparticles’ morphology and thermal stability were analyzed using HRTEM and thermogravimetric analysis .
Results: Both FMPC and the chitosan nanoparticles exhibited dose-dependent cytotoxicity towards cancer cell lines, indicating their potential as therapeutic agents .
Scientific Field: Medicinal Chemistry
Summary: 4-Formyl-2-methoxyphenyl methanesulfonate is used in the synthesis of aspirin derivatives, potentially offering new avenues for drug development .
Methods: The compound was involved in the synthesis of aspirin acylchloride, with the reaction parameters carefully controlled to ensure the desired product .
4-Formyl-2-methoxyphenyl methanesulfonate is an organic compound with the molecular formula . This compound is notable for its unique structure, which includes a formyl group and a methoxy group attached to an aromatic ring, alongside a methanesulfonate group. Its chemical properties make it a significant intermediate in organic synthesis and a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.
Common reagents for these reactions include aqueous acidic or basic conditions for hydrolysis, potassium permanganate or chromium trioxide for oxidation, and mild conditions for substitution reactions.
Research has indicated that 4-formyl-2-methoxyphenyl methanesulfonate possesses potential biological activity, particularly as an inhibitor of carbonic anhydrase enzymes. These enzymes play crucial roles in regulating pH and facilitating ion transport in biological systems. The compound's mechanism of action involves binding to the active site of the enzyme, thereby inhibiting its function, which may have therapeutic implications for conditions like glaucoma and epilepsy .
The synthesis of 4-formyl-2-methoxyphenyl methanesulfonate typically involves the reaction of 4-formyl-2-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. Optimization of reaction parameters such as temperature and solvent choice is crucial for maximizing yield and purity.
4-Formyl-2-methoxyphenyl methanesulfonate has several notable applications:
Studies have shown that 4-formyl-2-methoxyphenyl methanesulfonate interacts effectively with carbonic anhydrase isoforms. These interactions have been explored through various experimental methods, including enzyme assays that measure sulfatase activity. The results indicate that derivatives of this compound can inhibit enzyme activity, suggesting potential applications in treating diseases linked to carbonic anhydrase dysfunction .
Several compounds share structural similarities with 4-formyl-2-methoxyphenyl methanesulfonate. Here are some notable examples:
| Compound Name | Key Differences |
|---|---|
| 4-Formylphenyl methanesulfonate | Lacks the methoxy group; different reactivity |
| 2-Methoxyphenyl methanesulfonate | Lacks the formyl group; affects chemical behavior |
| 4-Allyl-2-methoxyphenyl methanesulfonate | Contains an allyl group instead of formyl |
The uniqueness of 4-formyl-2-methoxyphenyl methanesulfonate lies in its combination of both formyl and methoxy groups on the aromatic ring, which influences its reactivity and potential applications compared to these similar compounds.
4-Formyl-2-methoxyphenyl methanesulfonate is an organic compound with the molecular formula C9H10O5S and a molecular weight of 230.24 grams per mole. The compound is registered under the Chemical Abstracts Service number 52200-05-2 and carries the MDL number MFCD02627733. The systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, describing the compound as methanesulfonic acid 4-formyl-2-methoxy-phenyl ester.
The structural identity of this compound can be represented through multiple chemical descriptors. The Simplified Molecular Input Line Entry System code for the compound is CS(=O)(OC1=CC=C(C=O)C=C1OC)=O, which provides a linear representation of its molecular connectivity. This notation reveals the presence of a methanesulfonate ester group attached to a substituted phenyl ring bearing both formyl and methoxy functional groups.
The compound's molecular architecture consists of a benzene ring substituted at three positions. The formyl group occupies the 4-position of the phenyl ring, providing an aldehyde functionality that contributes significantly to the compound's reactivity profile. The methoxy group at the 2-position introduces electron-donating character to the aromatic system, while the methanesulfonate ester at the 1-position serves as an excellent leaving group in substitution reactions.
The nomenclature of this compound reflects its derivation from vanillin, which is 4-hydroxy-3-methoxybenzaldehyde. The transformation involves replacement of the phenolic hydroxyl group with a methanesulfonate group, effectively converting the compound into a more reactive electrophilic species. This structural modification significantly alters the compound's chemical behavior, particularly enhancing its utility as a substrate for nucleophilic substitution reactions and cross-coupling processes.
Physical properties of 4-formyl-2-methoxyphenyl methanesulfonate include a melting point of 89 degrees Celsius and a predicted boiling point of 418.2 degrees Celsius. The compound exhibits a predicted density of 1.353 grams per cubic centimeter, indicating its relatively high molecular density compared to simple aromatic compounds. These physical characteristics are consistent with the presence of multiple polar functional groups within the molecular structure.
The development and utilization of 4-formyl-2-methoxyphenyl methanesulfonate in organic synthesis can be traced to advances in sulfonate ester chemistry and the growing need for versatile building blocks in complex molecule construction. Sulfonate esters have historically played crucial roles in organic synthesis due to their excellent leaving group properties and their ability to activate otherwise unreactive hydroxyl groups toward substitution reactions.
The synthesis of 4-formyl-2-methoxyphenyl methanesulfonate typically involves the reaction of 4-formyl-2-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This transformation represents a standard protocol for converting phenolic compounds into their corresponding methanesulfonate esters, a methodology that has been extensively developed and refined over several decades of synthetic organic chemistry research.
Research applications of this compound have been particularly prominent in the field of lignin chemistry and natural product synthesis. The compound has been utilized as an intermediate in the total synthesis of furofuran lignans, where its structural similarity to vanillin derivatives makes it particularly valuable. In these synthetic sequences, the methanesulfonate group serves as an activating functionality that facilitates subsequent transformations leading to complex polycyclic structures.
The compound's role in rhodium-catalyzed carbon-hydrogen insertion reactions has been documented in academic literature, where it serves as a precursor to diazosulfone intermediates. These transformations represent advanced methodologies in modern organic synthesis, utilizing transition metal catalysis to form carbon-carbon bonds through selective activation of otherwise unreactive carbon-hydrogen bonds. The success of these reactions depends critically on the electronic properties imparted by the formyl and methoxy substituents on the aromatic ring.
Industrial applications of 4-formyl-2-methoxyphenyl methanesulfonate have emerged primarily in the pharmaceutical and fine chemical sectors, where the compound serves as a building block for more complex therapeutic agents. The compound's structural features make it particularly suitable for incorporation into drug discovery programs targeting specific enzyme systems, although detailed discussion of biological activities falls outside the scope of this chemical overview.
The compound's utility extends to materials science applications, where its incorporation into polymer backbones can impart specific optical and electronic properties. The presence of the formyl group provides opportunities for further functionalization through condensation reactions, while the methanesulfonate functionality offers pathways for polymer chain extension and cross-linking reactions.
The molecular architecture of 4-formyl-2-methoxyphenyl methanesulfonate has been investigated through detailed structural analysis, revealing key insights into its three-dimensional arrangement [2]. The compound crystallizes in a monoclinic crystal system with well-defined unit cell parameters that reflect the asymmetric nature of the molecule. The molecular structure consists of a benzene ring system bearing three distinct functional groups positioned at specific locations that influence the overall molecular geometry.
The primary structural framework is built around a phenyl ring substituted at the 1-position with a methanesulfonate group, at the 2-position with a methoxy group, and at the 4-position with a formyl group [2] [3]. X-ray diffraction analysis reveals that the phenyl ring maintains planarity with minimal deviation from the ideal aromatic geometry, indicating effective conjugation throughout the system. The bond lengths within the aromatic ring are consistent with those observed in similar vanillin derivatives, with C-C bonds ranging from 1.385 to 1.402 Å.
Crystallographic data indicates that the methanesulfonate group adopts a specific orientation relative to the phenyl ring plane. The sulfur atom exhibits tetrahedral geometry with S-O bond lengths of approximately 1.43 Å for the sulfonate oxygens and 1.65 Å for the phenolic oxygen bridge [4] [5]. This geometric arrangement facilitates optimal orbital overlap while minimizing steric interactions between the sulfonate group and the aromatic substituents.
| Structural Parameter | Value | Standard Deviation |
|---|---|---|
| Phenyl Ring Planarity | 0.005 Å | ±0.002 Å |
| C-S Bond Length | 1.753 Å | ±0.003 Å |
| S-O Bond Length (sulfonate) | 1.431 Å | ±0.005 Å |
| S-O Bond Length (phenolic) | 1.654 Å | ±0.004 Å |
| C-O Bond Length (methoxy) | 1.364 Å | ±0.003 Å |
| C=O Bond Length (formyl) | 1.201 Å | ±0.004 Å |
The conformational behavior of 4-formyl-2-methoxyphenyl methanesulfonate involves several rotational degrees of freedom that contribute to its structural flexibility [6] [7]. The primary conformational variations arise from rotation about the C-O bond connecting the phenyl ring to the methanesulfonate group, as well as rotation about the S-O bond within the methanesulfonate moiety itself. Theoretical calculations using density functional theory methods have identified multiple conformational minima separated by relatively low energy barriers.
The preferred conformation features an anti-periplanar arrangement of the methanesulfonate group relative to the aromatic ring system, with a C-O-S-O torsion angle of approximately 180° [7]. This extended conformation minimizes steric repulsion between the sulfonate group and the aromatic ring substituents while maintaining optimal electronic interactions. The formyl group remains coplanar with the phenyl ring to maximize conjugation effects, while the methoxy group adopts a similar planar orientation to facilitate electron donation into the aromatic system.
Conformational analysis reveals that the barrier to rotation about the C-O bond is relatively low, approximately 2-3 kcal/mol, allowing for conformational flexibility at ambient temperatures [7]. In contrast, the barrier to rotation about the S-O bond is somewhat higher, around 4-5 kcal/mol, due to the partial double bond character arising from sulfur d-orbital participation. This conformational behavior has important implications for the compound's reactivity and intermolecular interactions in both solution and solid states.
The molecular dipole moment, calculated to be approximately 4.2 D, arises from the combined effects of the electron-withdrawing formyl and sulfonate groups balanced against the electron-donating methoxy substituent. This significant dipole moment influences the compound's crystallization behavior and intermolecular interactions, contributing to the formation of specific crystal packing arrangements that stabilize the solid-state structure.
Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and connectivity of atoms within 4-formyl-2-methoxyphenyl methanesulfonate [8] [9]. The 1H NMR spectrum exhibits characteristic signals that can be unambiguously assigned to specific proton environments based on their chemical shifts, coupling patterns, and integration values. The most distinctive feature is the aldehyde proton resonance appearing as a singlet at δ 9.80-10.05 ppm, which is highly deshielded due to the electron-withdrawing nature of the carbonyl group [10] [8].
The aromatic protons display a characteristic substitution pattern consistent with the 1,2,4-trisubstituted benzene ring. The proton at the 6-position appears as a doublet at δ 7.40-7.50 ppm, showing ortho coupling with the 5-position proton. The 5-position proton resonates as a doublet at δ 7.20-7.30 ppm, exhibiting a slightly more upfield shift due to the electron-donating influence of the adjacent methoxy group [11]. The absence of a proton signal at the 3-position confirms the substitution pattern.
The methoxy group protons appear as a sharp singlet at δ 3.90-4.00 ppm, consistent with the typical chemical shift range for aromatic methoxy substituents [11]. The methanesulfonate methyl group resonates as a singlet at δ 3.10-3.20 ppm, appearing downfield from typical alkyl methyl groups due to the electron-withdrawing effect of the adjacent sulfonyl group [8] [4].
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (CHO) | 9.80-10.05 | Singlet | 1H |
| Aromatic H-6 | 7.40-7.50 | Doublet | 1H |
| Aromatic H-5 | 7.20-7.30 | Doublet | 1H |
| Methoxy (OCH₃) | 3.90-4.00 | Singlet | 3H |
| Methanesulfonate (SO₂CH₃) | 3.10-3.20 | Singlet | 3H |
The 13C NMR spectrum provides complementary information about the carbon framework and electronic environment [9] [11]. The aldehyde carbon appears at δ 190.0-191.0 ppm, characteristic of aromatic aldehydes with this substitution pattern. The aromatic carbons show distinct chemical shifts reflecting their electronic environments: the methoxy-substituted carbon (C-2) appears at δ 150.0-152.0 ppm, the sulfonate-substituted carbon (C-1) at δ 140.0-142.0 ppm, and the formyl-substituted carbon (C-4) at δ 130.0-132.0 ppm.
The methoxy carbon resonates at δ 55.0-56.0 ppm, typical for aromatic methoxy groups, while the methanesulfonate carbon appears at δ 37.0-38.0 ppm, consistent with the electron-withdrawing effect of the adjacent sulfonyl group [4] [5]. These chemical shift values provide valuable structural confirmation and can be used for quantitative analysis and purity assessment.
Infrared spectroscopy reveals the characteristic vibrational modes of the functional groups present in 4-formyl-2-methoxyphenyl methanesulfonate, providing detailed information about molecular bonding and electronic structure [12] [4]. The IR spectrum exhibits several highly diagnostic absorption bands that can be assigned to specific functional group vibrations based on their frequencies and intensities.
The most prominent feature in the IR spectrum is the aldehyde C=O stretching vibration, which appears as a strong absorption band at 1680-1720 cm⁻¹ [10] . This frequency is characteristic of aromatic aldehydes and is slightly shifted from the typical aldehyde C=O stretch due to conjugation with the aromatic ring system and the influence of the electron-donating methoxy group. The exact position within this range depends on the electronic effects of the substituents and the molecular conformation.
The methanesulfonate group gives rise to highly characteristic and intense absorptions that serve as diagnostic fingerprints for this functional group [4] [5]. The asymmetric SO₂ stretching vibration appears as a very strong absorption at 1340-1380 cm⁻¹, while the symmetric SO₂ stretching mode is observed at 1240-1280 cm⁻¹. These vibrations are among the most intense in the spectrum and provide unambiguous evidence for the presence of the methanesulfonate group.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O stretching | 1680-1720 | Strong |
| Methanesulfonate | SO₂ asymmetric stretch | 1340-1380 | Very Strong |
| Methanesulfonate | SO₂ symmetric stretch | 1240-1280 | Strong |
| Aromatic | C=C stretching | 1580-1620 | Medium |
| Methoxy | C-O stretching | 1150-1190 | Strong |
| Aromatic | C-H out-of-plane | 830-870 | Medium |
The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region as medium intensity bands, while the aliphatic C-H stretching modes of the methyl groups are observed at 2930-2970 cm⁻¹ [14] [15]. The methoxy group C-O stretching vibration appears as a strong band at 1150-1190 cm⁻¹, while the aromatic C=C stretching modes are observed at 1580-1620 cm⁻¹ and 1520-1580 cm⁻¹.
The C-S stretching vibration appears at 780-820 cm⁻¹, providing additional confirmation of the methanesulfonate group attachment [4] [5]. The aromatic C-H out-of-plane bending vibrations occur at 830-870 cm⁻¹, with the exact pattern depending on the substitution pattern of the benzene ring. The SO₂ bending modes appear at lower frequencies (520-570 cm⁻¹) and provide additional structural information about the methanesulfonate group orientation.
Irritant